3-(3,4-dichlorophenoxy)propanoic Acid
Overview
Description
3-(3,4-dichlorophenoxy)propanoic Acid: is an organic compound with the molecular formula C₉H₈Cl₂O₃ . It is a derivative of phenoxypropanoic acid and is characterized by the presence of two chlorine atoms attached to the benzene ring. This compound is primarily known for its applications in agricultural chemistry, particularly as a herbicide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dichlorophenoxy)propanoic Acid typically involves the reaction of 3,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenol is replaced by the chloroacetic acid moiety, forming the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of solvents and catalysts to facilitate the reaction and subsequent purification steps to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: 3-(3,4-dichlorophenoxy)propanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: 3-(3,4-dichlorophenoxy)propanoic Acid is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of herbicides on plant physiology and metabolism. It is also employed in experiments to understand the mechanisms of action of phenoxy herbicides.
Medicine: While not directly used as a therapeutic agent, derivatives of this compound are investigated for their potential medicinal properties, including anti-inflammatory and anticancer activities.
Industry: The primary industrial application of this compound is as a herbicide. It is effective in controlling broadleaf weeds in agricultural fields, lawns, and gardens.
Mechanism of Action
The herbicidal activity of 3-(3,4-dichlorophenoxy)propanoic Acid is attributed to its ability to mimic natural plant hormones called auxins. When absorbed by plants, the compound disrupts normal growth processes by inducing uncontrolled cell division and elongation. This leads to the death of the targeted weeds. The molecular targets include auxin receptors and related signaling pathways in plants.
Comparison with Similar Compounds
2-(2,4-dichlorophenoxy)propanoic Acid:
2,4-dichlorophenoxyacetic Acid: Another related herbicide with a similar mode of action but different chemical structure.
Uniqueness: 3-(3,4-dichlorophenoxy)propanoic Acid is unique due to its specific chlorine substitution pattern, which influences its herbicidal activity and selectivity. Compared to similar compounds, it may exhibit different efficacy and spectrum of weed control.
Properties
IUPAC Name |
3-(3,4-dichlorophenoxy)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c10-7-2-1-6(5-8(7)11)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJYXPCTXDQKGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCC(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901339570 | |
Record name | 3-(3,4-Dichlorophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901339570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3284-81-9 | |
Record name | 3-(3,4-Dichlorophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901339570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3,4-dichlorophenoxy)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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